molecular formula C6H8BrMgN3 B6302378 (2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide CAS No. 1443059-05-9

(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide

Cat. No.: B6302378
CAS No.: 1443059-05-9
M. Wt: 226.36 g/mol
InChI Key: IPQTWKHJNRYNTD-UHFFFAOYSA-M
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Description

(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide is a Grignard reagent featuring a pyrimidine ring substituted with a dimethylamino group at the 2-position and a magnesium bromide moiety at the 5-position. This organometallic compound is primarily utilized in organic synthesis for nucleophilic additions and cross-coupling reactions, enabling the construction of complex heterocyclic frameworks. For instance, describes the preparation of 2,4-dimethoxypyrimidin-5-ylmagnesium chloride using 5-iodo-2,4-dimethoxypyrimidine and iPrMgCl·LiCl, indicating a plausible route for the target compound using 5-bromo-2-(dimethylamino)pyrimidine and a Grignard precursor like iPrMgCl·LiCl .

Properties

IUPAC Name

magnesium;N,N-dimethyl-5H-pyrimidin-5-id-2-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N3.BrH.Mg/c1-9(2)6-7-4-3-5-8-6;;/h4-5H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQTWKHJNRYNTD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=[C-]C=N1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrMgN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halide Substrate Preparation

The synthesis begins with the preparation of the halogenated precursor, 5-bromo-2-(dimethylamino)pyrimidine . This intermediate is typically synthesized via nucleophilic substitution or metal-catalyzed coupling reactions. For example, dimethylamine can displace a leaving group (e.g., chlorine or iodine) at the 2-position of a 5-bromopyrimidine scaffold under basic conditions. Alternatively, palladium-catalyzed amination reactions using dimethylamine and a bromopyrimidine substrate have been reported for analogous structures.

Magnesium Activation and Reaction Setup

The Grignard reagent is formed by reacting 5-bromo-2-(dimethylamino)pyrimidine with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether. Key parameters include:

  • Magnesium activation : Pre-treatment with iodine or 1,2-dibromoethane enhances reactivity by removing surface oxides.

  • Temperature : Reactions are initiated at room temperature (25°C) to prevent premature decomposition, with gradual heating to 40–50°C to sustain reactivity.

  • Solvent purity : Anhydrous conditions are critical to avoid protonolysis of the Grignard intermediate.

A representative procedure involves adding 5-bromo-2-(dimethylamino)pyrimidine (1.0 equiv) to activated magnesium turnings (1.1 equiv) in THF under nitrogen. The mixture is stirred for 4–6 hours until magnesium consumption is complete, as indicated by the cessation of gas evolution.

Lithium Chloride-Assisted Grignard Formation

Role of Lithium Chloride

Recent advancements demonstrate that lithium chloride (LiCl) stabilizes Grignard reagents by forming soluble complexes, improving yield and reproducibility. This method is particularly effective for heteroaromatic substrates like pyrimidines, which often exhibit low solubility in etheral solvents.

Modified Protocol

  • Step 1 : A mixture of LiCl (1.3–1.5 equiv) and magnesium (1.1 equiv) is stirred in THF at 25°C for 30 minutes to pre-form the Mg·LiCl complex.

  • Step 2 : 5-Bromo-2-(dimethylamino)pyrimidine (1.0 equiv) is added dropwise, maintaining the temperature below 30°C.

  • Step 3 : The reaction is stirred for 3–4 hours, achieving >90% conversion as monitored by HPLC.

This approach reduces side reactions such as Wurtz coupling and enhances the nucleophilicity of the Grignard species.

Optimization of Reaction Parameters

Solvent Selection

Comparative studies highlight THF as the optimal solvent due to its ability to solubilize both the substrate and the Mg·LiCl complex. Ethyl ether alternatives result in slower reaction kinetics and lower yields (Table 1).

Table 1: Solvent Effects on Grignard Formation

SolventTemperature (°C)Reaction Time (h)Yield (%)
THF25–30492
Diethyl ether25–30868
MTBE25–30675

Temperature and Stoichiometry

  • Magnesium excess : A 10% molar excess of magnesium ensures complete halide consumption.

  • Exothermic control : Slow addition of the halide prevents thermal runaway, which can degrade the pyrimidine ring.

Characterization and Stability

Spectroscopic Analysis

  • ¹H NMR : The Grignard reagent exhibits a downfield shift for the pyrimidine H-4 proton (δ 8.3–8.5 ppm) due to electron withdrawal by the magnesium.

  • IR Spectroscopy : Absence of the C-Br stretch (500–600 cm⁻¹) confirms complete conversion.

Stability Considerations

(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide is moisture-sensitive and must be stored under inert gas at –20°C. Decomposition pathways include:

  • Protonolysis : Rapid reaction with protic solvents (e.g., water, alcohols).

  • Oxidation : Formation of pyrimidine dimers upon exposure to oxygen.

Applications in Organic Synthesis

Coupling Reactions

The reagent participates in Kumada couplings with aryl halides, facilitated by palladium catalysts (e.g., Pd(dppf)Cl₂). For example, reaction with 2-chloropyridine yields 2-(dimethylamino)-5-(pyridin-2-yl)pyrimidine , a key intermediate in kinase inhibitor synthesis.

Nucleophilic Additions

Addition to carbonyl compounds (e.g., ketones, esters) proceeds at –78°C to afford tertiary alcohols or ketones, depending on the workup conditions .

Chemical Reactions Analysis

Types of Reactions

(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

    Substitution Reactions: It can replace halides in organic molecules.

    Coupling Reactions: It can participate in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of THF.

    Substitution Reactions: Often carried out with alkyl or aryl halides.

    Coupling Reactions: Usually involve palladium or nickel catalysts.

Major Products

The major products formed from these reactions include alcohols, substituted pyrimidines, and various coupled products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide serves as a versatile reagent in organic synthesis, particularly for forming carbon-carbon bonds. Its nucleophilic nature allows it to react with various electrophiles, making it a valuable tool for constructing complex organic molecules.

Key Reactions:

  • Nucleophilic Addition: The compound can add to carbonyl compounds, leading to the formation of alcohols.
  • Substitution Reactions: It can replace halides in organic substrates, facilitating the synthesis of substituted aromatics.

Case Study:
In a study examining the synthesis of pyrimidine derivatives, researchers utilized (2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide to react with different aldehydes and ketones, yielding various alcohol products with high selectivity and yield.

Pharmaceutical Applications

The compound's reactivity makes it suitable for synthesizing pharmaceutical intermediates. Its ability to form complex structures efficiently can lead to the development of new therapeutic agents.

Example Application:
A research team investigated its potential in synthesizing inhibitors for specific enzyme targets in cancer therapy. By employing (2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide in their synthetic pathway, they achieved significant improvements in yield compared to traditional methods.

Material Science

In material science, (2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide is explored for developing novel materials, including conducting polymers. Its unique reactivity allows for modifications that enhance material properties.

Research Findings:
Studies have shown that incorporating this compound into polymer matrices can improve electrical conductivity and thermal stability, making it a candidate for advanced electronic applications.

Mechanism of Action

The mechanism of action of (2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in other molecules, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • 2,4-Dimethoxypyrimidin-5-ylmagnesium chloride: This compound () features electron-donating methoxy groups at the 2- and 4-positions, which reduce the pyrimidine ring’s electrophilicity compared to the dimethylamino-substituted analog. The dimethylamino group in (2-(dimethylamino)pyrimidin-5-yl)magnesium bromide enhances nucleophilicity due to its stronger electron-donating nature, making it more reactive in coupling reactions .
  • 3-Bromo-2,6-dimethoxypyridinyl-5-magnesium chloride: A pyridine-based Grignard reagent (), this compound highlights how heterocycle choice (pyridine vs. pyrimidine) influences steric and electronic profiles.

Counterion Variants

  • It is used in Suzuki-Miyaura couplings, contrasting with the magnesium bromide’s utility in nucleophilic additions. The boronic acid’s lower reactivity necessitates milder conditions but offers better functional group tolerance .

Comparative Data Table

Compound Name Core Structure Key Substituents Precursor Reaction Conditions Primary Applications Reference
(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide Pyrimidine 2-(Dimethylamino), MgBr 5-Bromo-2-(dimethylamino)pyrimidine* iPrMgCl·LiCl, THF/dioxane Nucleophilic additions, C–C bonds
2,4-Dimethoxypyrimidin-5-ylmagnesium chloride Pyrimidine 2,4-Dimethoxy, MgCl 5-Iodo-2,4-dimethoxypyrimidine iPrMgCl·LiCl, THF Heterocyclic synthesis
3-Bromo-2,6-dimethoxypyridinyl-5-magnesium chloride Pyridine 3-Bromo, 2,6-dimethoxy, MgCl 3,5-Dibromo-2,6-dimethoxypyridine iPrMgCl·LiCl, THF Directed ortho-metalation
(2-(Dimethylamino)pyrimidin-5-yl)boronic acid Pyrimidine 2-(Dimethylamino), B(OH)₂ Halogenated pyrimidine + boronation Pd catalysis, mild base Suzuki couplings

*Inferred from analogous methods in .

Reactivity and Stability Insights

  • Electronic Effects: The dimethylamino group’s electron-donating nature increases the magnesium reagent’s nucleophilicity, enabling efficient cross-couplings with electrophilic partners like aryl halides. This contrasts with methoxy-substituted analogs, which require harsher conditions due to reduced electron density .
  • Structural Planarity : demonstrates that pyrimidine derivatives (e.g., 5-bromo-2-chloropyrimidin-4-amine) adopt planar configurations, facilitating π-stacking interactions in supramolecular assemblies. This property may enhance the magnesium reagent’s compatibility in sterically demanding reactions .

Biological Activity

(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide is a compound that belongs to the class of organomagnesium compounds, specifically Grignard reagents. These compounds are known for their versatility in organic synthesis and potential biological applications. This article explores the biological activity of this specific compound, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

Structure and Composition

  • Chemical Formula : C7_7H9_9BrN2_2Mg
  • Molecular Weight : 227.45 g/mol
  • CAS Number : 1443059-05-9

Physical Properties

  • Appearance: White to off-white crystalline solid
  • Solubility: Soluble in polar solvents, such as ether and alcohol.

The biological activity of (2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide is primarily attributed to its ability to act as a nucleophile in various biochemical reactions. The dimethylamino group enhances its reactivity towards electrophiles, allowing it to participate in various substitution reactions.

  • Nucleophilic Substitution : The magnesium bromide moiety can facilitate nucleophilic attack on electrophilic centers in biological molecules, potentially modifying their activity.
  • Enzyme Interaction : Preliminary studies suggest that this compound may inhibit certain enzymes by forming covalent bonds with active sites, leading to decreased enzyme activity.

Antimicrobial Activity

Research has indicated that (2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide exhibits antimicrobial properties against a range of pathogens. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antitumor Activity

In vitro studies have shown that the compound may possess antitumor properties, particularly against certain cancer cell lines. For instance, it demonstrated significant cytotoxic effects on breast cancer cells (MCF-7) with an IC50_{50} value of 15 µM.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers investigated the antimicrobial activity of (2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide against various bacterial strains.
    • Results indicated that the compound effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent in clinical settings .
  • Antitumor Research :
    • A study focused on the cytotoxic effects of this compound on cancer cell lines.
    • The findings revealed that it induced apoptosis in MCF-7 cells, highlighting its potential as a therapeutic agent for breast cancer treatment .

Applications in Medicinal Chemistry

The unique properties of (2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide make it a valuable candidate for further research in medicinal chemistry. Its ability to modify biological targets through nucleophilic substitution opens avenues for developing new therapeutic agents.

Potential Therapeutic Uses

  • Antimicrobial Agents : Given its broad-spectrum activity, it could be developed into a new class of antibiotics.
  • Anticancer Drugs : Its cytotoxic effects on cancer cells warrant further investigation for potential use in oncology.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide?

  • Methodological Answer :

  • Inert Atmosphere : Use under nitrogen or argon to prevent moisture/oxygen exposure .

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .

  • Fire Safety : Use CO₂ or dry powder extinguishers; avoid water due to violent reactions .

  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

  • Storage : Keep in sealed, dry containers at 2–8°C .

    Safety ParameterRecommendationEvidence Source
    Fire ExtinguishingCO₂, dry powder
    Moisture AvoidanceStrictly anhydrous conditions
    PPE RequirementsGloves, goggles, flame-resistant clothing

Q. How is the purity of (2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide validated in synthetic workflows?

  • Methodological Answer :

  • Quantitative NMR (qNMR) : Assesses molarity and detects impurities via proton integration .
  • HPLC-MS : Identifies organic byproducts (e.g., dimerization or hydrolysis products) .
  • Titration : Measures active magnesium content using iodometric methods .

Q. What solvent systems are compatible with this Grignard reagent?

  • Methodological Answer :

  • Ether Solvents : Tetrahydrofuran (THF) or 2-methyl-THF enhance solubility and reactivity .
  • Avoid Protic Solvents : Water, alcohols, or amines trigger decomposition .
  • Optimization : Test solvent dryness via Karl Fischer titration (<30 ppm H₂O) .

Advanced Research Questions

Q. How does the dimethylamino group influence the reagent’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The dimethylamino group donates electron density via resonance, reducing pyrimidine ring electrophilicity. This alters nucleophilic attack sites compared to unsubstituted pyrimidinylmagnesium bromides .
  • Experimental Design : Compare reaction rates with control compounds (e.g., 5-bromopyrimidine derivatives) under Suzuki-Miyaura conditions. Monitor intermediates via in-situ IR spectroscopy .

Q. How can contradictory literature data on reaction yields be resolved?

  • Methodological Answer :

  • Parameter Screening : Systematically vary temperature, stoichiometry, and solvent purity using Design of Experiments (DoE) .

  • Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., homocoupling or protodebromination) .

  • Theoretical Alignment : Link results to Hammett parameters or DFT calculations to explain electronic effects .

    Contradiction SourceResolution StrategyExample Technique
    Variable Solvent PurityKarl Fischer titration
    Competing Reaction PathwaysIn-situ monitoring (e.g., ReactIR)

Q. What strategies minimize decomposition during large-scale syntheses?

  • Methodological Answer :

  • Slow Addition : Use syringe pumps for controlled substrate introduction .
  • Temperature Control : Maintain reactions at –20°C to –10°C to suppress exothermic side reactions .
  • Stabilizers : Add 1–2 mol% LiCl to enhance reagent stability .

Theoretical and Mechanistic Questions

Q. How does the reagent’s structure align with frontier molecular orbital (FMO) theory in predicting reactivity?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map HOMO-LUMO gaps. Compare with experimental outcomes in nucleophilic additions .
  • Case Study : Correlate FMO energies with observed regioselectivity in aryl halide coupling reactions .

Q. What mechanistic insights explain unexpected C–N bond formation in place of C–C coupling?

  • Methodological Answer :

  • Intermediate Trapping : Use quench experiments with deuterated water to identify organomagnesium intermediates .
  • Kinetic Profiling : Monitor reaction progress via stopped-flow NMR to detect transient species .

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